![molecular formula C17H12Cl2N2O2 B2829433 2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-40-4](/img/structure/B2829433.png)
2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole (2C3CBMI) is a synthetic compound that has been studied for its potential applications in scientific research. It is a type of indole, which is a heterocyclic aromatic organic compound characterized by a six-membered ring composed of five carbon atoms and one nitrogen atom. 2C3CBMI is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Peroxide Oxidation and Catalysis
Indole derivatives undergo peroxide oxidation processes, as demonstrated by the oxidation of indole by H2O2 to give oxindole as the major product, facilitated by chloroperoxidase catalysis. This reaction is significant for its high selectivity and efficiency under optimal conditions, showcasing the potential for specific oxidative transformations in synthetic chemistry (Corbett & Chipko, 1979).
Alkenylation and Palladium Acetate Catalysis
The alkenylation of 1-acylindoles with olefins bearing electron-withdrawing substituents, using palladium acetate, results in selective 3-alkenylation of the indole nucleus. This process is crucial for the synthesis of 2-alkenyl substituted indoles, indicating a method for introducing alkene groups into the indole framework, which is valuable in the synthesis of complex organic molecules (Itahara, Ikeda, & Sakakibara, 1983).
Structural Investigations
Research on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives reveals insights into molecular structures achieved through acid-catalyzed condensation and cyclization reactions. These studies provide valuable information on the conformation and crystallization of complex indole derivatives, contributing to the understanding of molecular interactions and packing in crystals (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Microbial Degradation of Indoles
Indole and its derivatives, including environmental pollutants like 3-methylindole and 4-chloroindole, can be degraded by microbes through various aerobic and anaerobic pathways. This microbial degradation involves different genes, highlighting the biological processes that can mitigate the impact of these compounds on the environment (Arora, Sharma, & Bae, 2015).
Propiedades
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21-15-8-3-2-7-13(15)14(16(21)19)10-20-23-17(22)11-5-4-6-12(18)9-11/h2-10H,1H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYITWDIBNNKL-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)
![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)
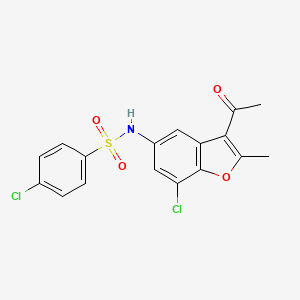
![3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2829357.png)
![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)
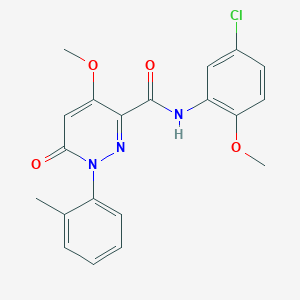
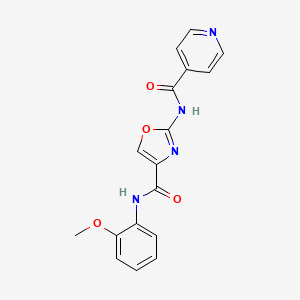

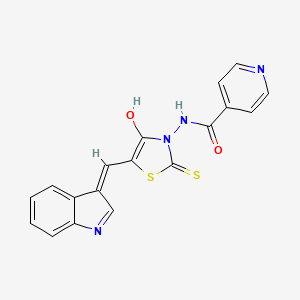
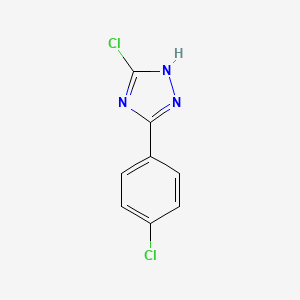
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
